Thionine

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

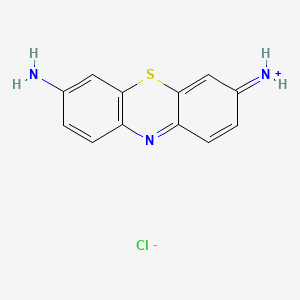

(7-aminophenothiazin-3-ylidene)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBBTJXIKFICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883445 | |

| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-64-6 | |

| Record name | Thionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thionin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-diaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTT2SAT5H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Thionine Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionine, also known as Lauth's violet, is a cationic phenothiazine (B1677639) dye with a rich history in biological staining and a promising future in various biomedical and biotechnological applications.[1] Its unique chemical properties, including its intense color, metachromasia, and potent photosensitizing capabilities, make it a valuable tool for researchers. This guide provides an in-depth overview of the core chemical properties of Thionine, detailed experimental protocols for its characterization, and a summary of its applications, with a focus on its relevance to drug development.

Core Chemical and Physical Properties

Thionine is a heterocyclic aromatic compound with a phenothiazine core structure.[1][2] It is structurally related to other well-known thiazine (B8601807) dyes such as methylene (B1212753) blue and the azure dyes.[1] The presence of primary amine groups and a sulfur heteroatom confers upon Thionine its characteristic chemical reactivity and spectral properties. The common salt forms are Thionine chloride and Thionine acetate.[1]

| Property | Value | Reference |

| IUPAC Name | 3,7-Diamino-5λ⁴-phenothiazin-5-ylium | [2] |

| Synonyms | Lauth's violet, Thionin, C.I. 52000 | [3][4] |

| CAS Number | 581-64-6 (chloride salt) | [3][5][6] |

| Chemical Formula | C₁₂H₁₀N₃S⁺ (cation) | [2] |

| Molar Mass | 228.29 g·mol⁻¹ (cation) | [2] |

| Appearance | Dark green to black powder or crystals | [5] |

Solubility

Thionine's solubility is highly dependent on the solvent's polarity and the pH of the medium.[3] Its ionic nature makes it moderately soluble in water, while it exhibits limited solubility in most non-aqueous organic solvents.[3]

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 2.5 g/L (0.25%) | 25 | [3][7] |

| Ethanol (B145695) | 2.5 g/L (0.25%) | 25 | [7] |

| DMSO | Soluble | Not Specified | [3] |

| Acetone | Sparingly soluble | Not Specified | [3] |

Spectral Properties

Thionine is characterized by its strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its vibrant violet-blue color in solution.[3] Its photophysical properties are of significant interest for applications in fluorescence imaging and photodynamic therapy.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 598-599 nm | Water | [7] |

| 605 nm | Ethanol | [8] | |

| Molar Extinction Coefficient (ε) | 77,600 M⁻¹cm⁻¹ | Ethanol (at 605 nm) | [8] |

| 73,300 M⁻¹cm⁻¹ | Water (at 600 nm) | [9] | |

| Fluorescence Quantum Yield (Φf) | 0.04 | Ethanol | [8] |

Redox Properties

Thionine is a well-characterized redox-active molecule, capable of undergoing reversible reduction to a colorless form known as leuco-thionine.[1][2] This property is central to its function as a redox indicator and as an electron mediator in bioelectrochemical systems. The redox potential is pH-dependent.

| Property | Value | Conditions | Reference |

| Standard Redox Potential (E⁰) | +0.06 V (vs. SHE) | pH 7.0 | [1][2] |

The reduction of Thionine can be initiated photochemically, for instance, in the presence of a reducing agent like iron(II) ions.[10][11] The reversible reaction is as follows:

Thionine (purple) + 2Fe²⁺ + 2H⁺ ⇌ Leuco-thionine (colorless) + 2Fe³⁺

Chemical Stability

The stability of Thionine is influenced by factors such as pH, temperature, and exposure to light. In aqueous solutions, Thionine can form aggregates, which is dependent on concentration and pH.[8] At pH values above 8, the monocationic form transitions to a neutral base, which alters its spectral properties.[8] For practical applications, it is crucial to control the pH to ensure consistent results.[3] While specific degradation kinetics are complex and depend on the medium, Thionine solutions are generally stored in the dark to prevent photochemical degradation.

Experimental Protocols

Spectrophotometric Analysis of Thionine Concentration

This protocol outlines the determination of Thionine concentration in a solution using UV-Visible spectrophotometry, based on the Beer-Lambert law.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Thionine stock solution of known concentration

-

Solvent (e.g., ethanol or deionized water)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of Thionine by diluting the stock solution with the chosen solvent to achieve concentrations ranging from approximately 1 µM to 10 µM.

-

Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.

-

Set the wavelength to the absorption maximum (λmax) of Thionine in the chosen solvent (e.g., 605 nm for ethanol).[8]

-

Use the pure solvent to blank the spectrophotometer.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

Measure the absorbance of the unknown Thionine sample.

-

Determine the concentration of the unknown sample using the calibration curve or by calculation using the molar extinction coefficient (ε) via the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

Quantitative Feulgen-Thionin Staining for DNA

This protocol is adapted for the stoichiometric staining of DNA in cytological samples, where Thionine acts as a substitute for the Schiff reagent.[1][2]

Materials:

-

Microscope slides with fixed cell samples

-

Böhm-Sprenger fixative (methanol, formalin, acetic acid in 16:3:1 ratio)

-

5N Hydrochloric acid (HCl)

-

Thionin staining solution (0.05% w/v Thionine, 4.4% v/v tert-butanol, 1.3% v/v 1N HCl, 0.87% w/v sodium bisulfite in deionized water)[2]

-

Bisulfite rinse solution (0.5% w/v sodium bisulfite in 0.05N HCl)[2]

-

Ethanol series (e.g., 70%, 95%, 100%)

-

Xylene

-

Mounting medium and coverslips

Procedure:

-

Post-fixation: Immerse slides in Böhm-Sprenger fixative for 1 hour.

-

Washing: Rinse thoroughly with deionized water.

-

Hydrolysis: Place slides in 5N HCl at room temperature for 1 hour to hydrolyze the DNA, exposing aldehyde groups.[2]

-

Washing: Rinse thoroughly with deionized water.

-

Staining: Immerse slides in the Thionine staining solution for 1 hour at room temperature.[2]

-

Rinsing: Perform three rinses in the bisulfite solution, separated by water rinses.[2]

-

Final Wash: Wash thoroughly with deionized water.

-

Dehydration: Dehydrate the samples by passing them through an ascending series of ethanol concentrations (e.g., 30 seconds in each).[2]

-

Clearing: Clear the slides in xylene.[2]

-

Mounting: Apply a mounting medium and place a coverslip over the tissue.

The stained DNA will appear purple-red, and the intensity is proportional to the DNA content, allowing for quantitative analysis via image cytometry.[2]

Cyclic Voltammetry for Redox Characterization

This protocol provides a general framework for studying the redox behavior of Thionine.

Materials:

-

Potentiostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon Electrode - GCE)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

-

Thionine solution (e.g., 0.5 mM in a supporting electrolyte)[12][13]

-

Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution - PBS, pH 7.0)[12]

-

Polishing materials for the working electrode (e.g., alumina (B75360) slurry)

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish, then sonicate and rinse with deionized water.[12]

-

Cell Assembly: Assemble the three-electrode cell with the Thionine solution containing the supporting electrolyte.

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammetry scan, including:

-

Data Acquisition: Run the cyclic voltammetry scan. The resulting voltammogram will show the oxidation and reduction peaks of Thionine.

-

Analysis: From the voltammogram, the formal redox potential (E⁰') can be determined as the midpoint of the anodic and cathodic peak potentials. The peak separation can provide information about the reversibility of the redox process.

Applications in Research and Drug Development

Photodynamic Therapy (PDT)

Thionine is a potent photosensitizer, meaning it can be excited by light to produce reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic.[14][15] This property is the basis of its use in Photodynamic Therapy (PDT) for treating cancers and other diseases.[16][17]

The mechanism involves three key components: the photosensitizer (Thionine), light of a specific wavelength, and molecular oxygen.[14] Upon absorption of a photon, Thionine is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state Thionine can then transfer its energy to ground state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is responsible for cellular damage.[15][18]

Electron Mediator in Microbial Fuel Cells (MFCs)

In Microbial Fuel Cells (MFCs), microorganisms oxidize organic substrates, generating electrons. Thionine can act as an electron shuttle, or mediator, facilitating the transfer of these electrons from the microorganisms to the anode of the fuel cell, thereby enhancing electricity generation.[1][3][7][19]

The oxidized form of Thionine accepts electrons from the microbial metabolic chain (e.g., from NADH) and becomes reduced to leuco-thionine. The colorless leuco-thionine then diffuses to the anode surface, where it is re-oxidized, releasing the electrons to the external circuit and regenerating the Thionine molecule to repeat the cycle.[3][7]

References

- 1. Thionine - Wikipedia [en.wikipedia.org]

- 2. Double Staining Cytologic Samples with Quantitative Feulgen-Thionin and Anti–Ki-67 Immunocytochemistry as a Method of Distinguishing Cells with Abnormal DNA Content from Normal Cycling Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thionine increases electricity generation from microbial fuel cell using Saccharomyces cerevisiae and exoelectrogenic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Feulgen stain - Wikipedia [en.wikipedia.org]

- 5. FEULGEN STAINING PROTOCOL [k-state.edu]

- 6. stainsfile.com [stainsfile.com]

- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 8. PhotochemCAD | Thionin [photochemcad.com]

- 9. Spectrophotometric determination of selenium by use of thionin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Absorption [Thionin] | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 15. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Properties and Mechanisms of Thionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thionine (3,7-diamino-5-phenothiazinium chloride), also known as Lauth's violet, is a cationic thiazine (B8601807) dye with a rich history in the biological sciences. First synthesized by Charles Lauth, this versatile compound has found applications as a metachromatic stain in histology, a redox indicator in analytical chemistry, and more recently, as a photosensitizer in photodynamic therapy (PDT). Its utility stems from its unique chemical structure and photophysical properties, which allow it to interact with biological macromolecules and generate reactive oxygen species upon light activation. This technical guide provides a comprehensive overview of the core structure, mechanisms of action, and key experimental methodologies related to thionine, tailored for researchers and professionals in drug development and related scientific fields.

Chemical Structure

Thionine is a heterocyclic aromatic compound with a central phenothiazine (B1677639) ring system. The structure is characterized by two amino groups at positions 3 and 7, which are responsible for its basicity and ability to interact with acidic biological molecules. The positive charge is delocalized across the aromatic system, contributing to its stability and color. The chloride salt is the most common form.

The chemical formula for thionine chloride is C₁₂H₁₀ClN₃S, and its molecular weight is 263.75 g/mol .

Mechanism of Action

Thionine's diverse applications are a direct result of its distinct mechanisms of action, which are detailed below.

As a Biological Stain (Nissl Staining)

Thionine is widely used as a nuclear stain, particularly for the demonstration of Nissl substance in neurons.[1] Nissl bodies are granular structures in the cytoplasm of neurons that are rich in rough endoplasmic reticulum and ribosomes, and thus have a high concentration of RNA. The cationic thionine molecule binds electrostatically to the anionic phosphate (B84403) groups of the ribosomal RNA and the DNA within the nucleus. This interaction results in a characteristic blue or purple staining of the nucleus and Nissl bodies, allowing for the visualization of neuronal cytoarchitecture.[2] The staining intensity and metachromatic properties of thionine are pH-dependent.

As a Redox Indicator

Thionine is a pH-dependent redox indicator.[3] Its oxidized form is a deep purple, while its reduced form, known as leucothionine, is colorless.[3][4] This reversible redox reaction makes it a useful indicator in various chemical and biological assays. The reduction of thionine can be initiated photochemically in the presence of a reducing agent, such as iron(II) sulfate.[4] In this process, light energy excites the thionine molecule to a triplet state, which then readily accepts electrons from the reducing agent to form the colorless leuco-form. In the absence of light, the leucothionine is re-oxidized by components in the solution, and the purple color is restored.

In Photodynamic Therapy (PDT)

Thionine's most significant therapeutic potential lies in its application as a photosensitizer in photodynamic therapy. The mechanism of PDT involves three key components: the photosensitizer (thionine), light of a specific wavelength, and molecular oxygen. When thionine, localized within target cells or tissues, is irradiated with light of an appropriate wavelength (corresponding to its absorption maximum), it is excited from its ground singlet state to a short-lived excited singlet state. Through a process called intersystem crossing, it transitions to a longer-lived excited triplet state.

The excited triplet state of thionine can then initiate two types of photochemical reactions:

-

Type I Reaction: The excited thionine can react directly with a substrate, such as a biological molecule, via electron transfer, producing radical ions that can further react with oxygen to form reactive oxygen species (ROS) like superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂).

-

Type II Reaction: The excited thionine can transfer its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). This is the predominant pathway in thionine-mediated PDT.

Singlet oxygen and other ROS are highly cytotoxic, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This damage leads to a cascade of cellular events, including the induction of apoptosis, necrosis, and autophagy, ultimately resulting in cell death. The specific cellular response and signaling pathways activated depend on the subcellular localization of the photosensitizer and the dose of PDT administered.

Quantitative Data

The following table summarizes key quantitative properties of thionine.

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | 599 nm | Water (pH < 8) | [5] |

| 605 nm | Ethanol (B145695) | [2] | |

| Molar Absorptivity (ε) | 77,600 M⁻¹cm⁻¹ | Ethanol (at 605 nm) | [2] |

| Fluorescence Emission Maximum | Varies with solvent polarity | - | [1] |

| Fluorescence Quantum Yield (Φf) | 0.04 | Ethanol | [2] |

| Redox Potential (E⁰') | +0.06 V (vs. SHE) | pH 7.0 | [3] |

| Varies with pH (approx. -59 mV/pH unit) | Acidic to neutral pH | [6] | |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 | Various | [7] |

Experimental Protocols

Synthesis of Thionine

While the direct synthesis of thionine from simple precursors is a multi-step process often performed in industrial settings, a common laboratory-scale synthesis involves the oxidation of p-phenylenediamine (B122844) in the presence of sodium thiosulfate. A detailed protocol for the synthesis of the parent compound, phenothiazine, from diphenylamine (B1679370) and sulfur is provided here as a foundational procedure.

Synthesis of Phenothiazine from Diphenylamine

Materials:

-

Diphenylamine

-

Sulfur

-

Iodine (catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine diphenylamine and sulfur in a molar ratio of approximately 1:2.

-

Add a catalytic amount of iodine.

-

Heat the mixture in an oil bath to 190-200°C for 30-40 minutes. The reaction will proceed with the evolution of hydrogen sulfide (B99878) gas (ensure proper ventilation in a fume hood).[8]

-

Allow the reaction mixture to cool and solidify.

-

Grind the solid residue and add a small amount of ethanol and a pinch of activated charcoal.

-

Heat the mixture until the solid dissolves.[8]

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the phenothiazine crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals.

Note: Thionine is then synthesized from phenothiazine through a series of reactions including nitration, reduction, and oxidative cyclization, which are complex and require specialized expertise.

Purification of Thionine by Recrystallization

Commercial thionine can be purified by recrystallization to remove impurities.

Materials:

-

Crude thionine

-

Ethanol

-

Water

-

Activated charcoal

Procedure:

-

Dissolve the crude thionine in a minimum amount of hot ethanol.

-

If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

To the hot filtrate, slowly add hot water until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified thionine crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold ethanol-water mixture.

-

Dry the crystals in a desiccator.

Nissl Staining Protocol

This protocol is a standard method for staining Nissl bodies in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Distilled water

-

Buffered thionine solution (e.g., 0.1% thionine in acetate (B1210297) buffer, pH 4.0)

-

Differentiating solution (e.g., 70% ethanol with a few drops of acetic acid)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (2 minutes).

-

Immerse in 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the buffered thionine solution for 2-10 minutes, depending on the desired staining intensity.[2]

-

-

Differentiation:

-

Briefly rinse in distilled water.

-

Dip slides in 70% ethanol with acetic acid for a few seconds to differentiate the stain, removing excess background staining.[2] Monitor this step microscopically.

-

-

Dehydration and Clearing:

-

Immerse in 95% ethanol (2 minutes).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in xylene (2 changes, 5 minutes each).

-

-

Coverslipping:

-

Apply a drop of mounting medium to the slide and place a coverslip.

-

In Vitro Photodynamic Therapy Protocol with Thionine

This is a general protocol for assessing the phototoxicity of thionine in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Thionine stock solution (dissolved in a suitable solvent like DMSO or water)

-

Phosphate-buffered saline (PBS)

-

Light source with appropriate wavelength and power output (e.g., LED array emitting at ~600 nm)

-

Cell viability assay (e.g., MTT, trypan blue exclusion)

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Photosensitizer Incubation:

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing various concentrations of thionine to the wells. Include a control group with no thionine.

-

Incubate for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake of the photosensitizer.

-

-

Irradiation:

-

Remove the thionine-containing medium and wash the cells with PBS.

-

Add fresh, phenol (B47542) red-free medium to the wells.

-

Irradiate the cells with light of the appropriate wavelength and dose. Keep a set of non-irradiated control plates.

-

-

Post-Irradiation Incubation:

-

Incubate the cells for a further period (e.g., 24 hours) to allow for the induction of cell death.

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay to determine the percentage of viable cells in each treatment group.

-

Signaling Pathways in Thionine-Mediated Photodynamic Therapy

The cellular response to thionine-mediated PDT is a complex process involving the activation of multiple signaling pathways that can lead to either cell survival or cell death. The generation of ROS acts as a primary stress signal that triggers these cascades. Key pathways implicated in the cellular response to PDT include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Photochemical Mechanism of Thionine as a Redox Indicator

Caption: Photochemical reduction and re-oxidation of thionine.

Experimental Workflow for Nissl Staining

References

- 1. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PhotochemCAD | Thionin [photochemcad.com]

- 3. Methionine restriction activates the integrated stress response in triple-negative breast cancer cells by a GCN2- and PERK-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of pH on the oxidation-reduction properties of thioredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photodynamic therapy inhibits p-glycoprotein mediated multidrug resistance via JNK activation in human hepatocellular carcinoma using the photosensitizer pheophorbide a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Spectroscopic Properties of Thionine in Diverse Solvent Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the cationic phenothiazine (B1677639) dye, Thionine, in various solvent environments. Thionine is a crucial molecule in various scientific and biomedical applications, including photodynamic therapy and as a redox indicator. Understanding its behavior in different solvents is paramount for optimizing its use in these fields. This document outlines the key spectroscopic parameters, detailed experimental methodologies, and the theoretical underpinnings of Thionine's photophysical behavior.

Quantitative Spectroscopic Data of Thionine

The solvent environment significantly influences the absorption and emission characteristics of Thionine, a phenomenon known as solvatochromism. The following table summarizes the key spectroscopic parameters of Thionine in a range of solvents with varying polarities and proticities.

| Solvent | Absorption Maximum (λabs) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] | Emission Maximum (λem) [nm] | Fluorescence Quantum Yield (Φf) | Stokes Shift [cm-1] |

| Water | 597 | Data not available | 614 | Data not available | 463 |

| Methanol | 603 | Data not available | 614 | Data not available | 290 |

| Ethanol | 605[1] | 77,600[1] | 615 | 0.04[1] | 242 |

| Acetonitrile | 592.5 | Data not available | 606 | Data not available | 376 |

| Glycerol | 608 | Data not available | 620 | Data not available | 318 |

| Pyridine | 614 | Data not available | 622 | Data not available | 210 |

| 1,4-Dioxane | 610 | Data not available | 612 | Data not available | 53 |

Note: The absence of data for molar extinction coefficients and fluorescence quantum yields in several solvents highlights a gap in the current literature and presents an opportunity for further research.

Experimental Protocols

Precise and reproducible spectroscopic measurements are critical for the characterization of Thionine. The following sections detail the methodologies for solution preparation and spectroscopic analysis.

Preparation of Thionine Solutions

A stock solution of Thionine is typically prepared in a high-purity solvent and then diluted to the desired concentration for analysis.

Materials:

-

Thionine acetate (B1210297) or Thionine chloride (high purity)

-

Spectroscopic grade solvents (e.g., water, ethanol, methanol, acetonitrile)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation (e.g., 1 mM in Ethanol):

-

Accurately weigh an appropriate amount of Thionine salt. For Thionine chloride (molar mass: 263.75 g/mol ), this would be 2.64 mg for a 10 mL solution.

-

Dissolve the weighed Thionine in a 10 mL volumetric flask using the chosen solvent (e.g., ethanol). Ensure complete dissolution by gentle agitation or sonication.

-

Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation. It is recommended to prepare fresh stock solutions regularly.[2]

-

-

Working Solution Preparation (e.g., 10 µM):

-

Pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the same solvent used for the stock solution.

-

This working solution is now ready for spectroscopic analysis.

-

UV-Visible Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer is recommended for accurate measurements.

Procedure:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to stabilize (typically 15-20 minutes).

-

Set the desired wavelength range for scanning (e.g., 400-800 nm for Thionine).

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the Thionine working solution.

-

Place the cuvette in the sample holder and record a baseline spectrum. This will be automatically subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Rinse the same cuvette with the Thionine working solution and then fill it.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

The wavelength of maximum absorbance (λabs) and the corresponding absorbance value should be recorded.

-

-

Determination of Molar Extinction Coefficient (ε):

-

According to the Beer-Lambert law, Absorbance (A) = εcl, where 'c' is the molar concentration and 'l' is the path length of the cuvette (typically 1 cm).

-

The molar extinction coefficient can be calculated as ε = A / (c * l).

-

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector.

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λex) a few nanometers below the absorption maximum (λabs) of Thionine in the specific solvent.

-

Set the desired emission wavelength range for scanning (e.g., λabs + 10 nm to 800 nm).

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent and record a blank emission spectrum to account for any background fluorescence or Raman scattering.

-

-

Sample Measurement:

-

Use a dilute solution of Thionine (absorbance at λex should be below 0.1 to avoid inner filter effects).

-

Record the fluorescence emission spectrum. The wavelength of maximum emission (λem) should be noted.

-

-

Determination of Fluorescence Quantum Yield (Φf):

-

The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the Thionine sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

The following equation is used: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Thionine.

Jablonski Diagram for Thionine

The Jablonski diagram below illustrates the electronic transitions that occur in Thionine upon absorption of light, leading to fluorescence.

The primary absorption band of Thionine in the visible region corresponds to a π → π electronic transition. Upon excitation to an excited singlet state (S₁), the molecule can relax back to the ground state (S₀) through several pathways. Radiative decay from S₁ to S₀ results in fluorescence. Non-radiative pathways include vibrational relaxation and intersystem crossing to the triplet state (T₁), from which phosphorescence can occur, although this is generally less efficient for Thionine in solution at room temperature. The surrounding solvent molecules can influence the rates of these different decay processes, thereby affecting the fluorescence quantum yield.

Conclusion

The spectroscopic properties of Thionine are highly sensitive to the solvent environment. The observed solvatochromic shifts in both absorption and emission spectra provide valuable insights into the nature of solute-solvent interactions. This technical guide provides a foundational understanding of Thionine's spectroscopic behavior, offering both quantitative data and detailed experimental protocols to aid researchers in their investigations. The identified gaps in the literature, particularly concerning molar extinction coefficients and fluorescence quantum yields in a broader range of solvents, underscore the need for continued research in this area to fully harness the potential of Thionine in various applications.

References

The Discovery and Enduring Legacy of Lauth's Violet: A Technical Guide to Thionine

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental applications of Lauth's violet, known chemically as Thionine. Discovered in 1876 by the French chemist Charles Lauth, this cationic thiazine (B8601807) dye quickly became an indispensable tool in histology and has since found applications in diverse fields, including photochemistry and electrochemistry. This document details the original synthesis as described by Lauth, alongside modern adaptations, and provides comprehensive protocols for its historical and continued use in crucial cytological staining techniques. Furthermore, it elucidates the mechanism of Thionine's interaction with DNA and its role as a photosensitizer, visualized through detailed diagrams. Quantitative data on the physicochemical properties of Thionine are presented in tabular format to serve as a valuable resource for contemporary research and development.

Discovery and Historical Context

Lauth's violet, or Thionine, was first synthesized by the French chemist Charles Lauth in 1876.[1][2] Lauth's work was part of a broader wave of synthetic dye chemistry in the 19th century that revolutionized various industries, from textiles to biological sciences.[2][3] His discovery stemmed from investigations into the reactions of aromatic diamines, specifically p-phenylenediamine (B122844), with sulfur-containing reagents.[1] The resulting deep violet dye demonstrated remarkable staining properties for biological tissues, a finding that cemented its place in the annals of histology.

Initially, the primary application of Lauth's violet was as a potent nuclear stain, valued for its ability to impart a strong, metachromatic color to chromatin and Nissl substance in nerve cells.[4][5] Its utility was further expanded when it was identified as a suitable substitute for basic fuchsin in the Feulgen reaction for the specific staining of DNA.[6] Over the decades, the unique photochemical properties of Thionine have been recognized, leading to its use as a photosensitizer in photodynamic therapy and as a redox mediator in electrochemical systems.[6][7]

Physicochemical Properties of Thionine

Thionine is commercially available as various salts, with the chloride and acetate (B1210297) forms being the most common.[6] The acetate salt, in particular, offers enhanced solubility in aqueous solutions. The fundamental properties of Thionine are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 3,7-diamino-5λ⁴-phenothiazin-5-ylium |

| Synonyms | Lauth's violet, Thionine, C.I. 52000 |

| CAS Number (Thionine) | 92-33-1 |

| CAS Number (Thionine Acetate) | 78338-22-4 |

| Molecular Formula (Cation) | C₁₂H₁₀N₃S⁺ |

| Molar Mass (Cation) | 228.29 g/mol |

| Property | Value | Conditions |

| Appearance | Dark green crystalline powder | Solid |

| Absorption Maximum (λmax) | 598-602 nm | In Ethanol (B145695) |

| Molar Extinction Coefficient (ε) | ~55,000 M⁻¹cm⁻¹ | at λmax |

| Fluorescence Quantum Yield | Low | |

| Solubility (Water) | Sparingly soluble | |

| Solubility (Ethanol) | Soluble | |

| Redox Potential (E⁰') | +0.064 V | vs. SHE at pH 7.0 |

Synthesis of Lauth's Violet (Thionine)

Lauth's Original Synthesis (1876)

Charles Lauth's pioneering synthesis of Thionine involved the heating of p-phenylenediamine with an excess of sulfur in the presence of hydrogen sulfide.[1] The resulting crude product was then oxidized to yield the final dye. While Lauth's original publication provides a conceptual framework, it lacks the precise quantitative details and purification methods required for modern laboratory replication. The fundamental reaction can be summarized as the oxidative coupling of p-phenylenediamine in the presence of a sulfur source to form the characteristic thiazine ring structure.

Modern Synthetic Approach

A more contemporary and reproducible method for the synthesis of Thionine involves the oxidation of p-phenylenediamine with a mild oxidizing agent, such as iron(III) chloride, in the presence of sodium thiosulfate (B1220275) as the sulfur donor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine in dilute hydrochloric acid.

-

Addition of Reagents: To this solution, add a solution of sodium thiosulfate.

-

Oxidation: While stirring vigorously, slowly add a solution of iron(III) chloride. The solution will gradually turn a deep violet color.

-

Reaction Completion: Heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction.

-

Isolation and Purification: Cool the reaction mixture and precipitate the crude Thionine by the addition of a saturated sodium chloride solution. The precipitate is then collected by filtration, washed with brine, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Key Experimental Protocols in Histology

Feulgen Staining for DNA

The Feulgen reaction is a classic cytochemical technique for the specific staining of DNA. Thionine can be used as a substitute for the traditional Schiff reagent.

Methodology:

-

Fixation: Fix tissue sections in a suitable fixative (e.g., 10% neutral buffered formalin).

-

Hydrolysis: Immerse the slides in 1N hydrochloric acid at 60°C for a precise duration (typically 8-12 minutes) to hydrolyze the purine (B94841) bases of DNA, thereby unmasking the aldehyde groups of the deoxyribose sugars.

-

Rinsing: Rinse the slides thoroughly in distilled water.

-

Staining: Stain the sections in a Thionine solution (e.g., 0.5% Thionine in a sulfite-containing solution) until the desired staining intensity is achieved.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

Nissl Staining for Neurons

Nissl staining is used to visualize the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons. Thionine is a classic dye for this purpose.

Methodology:

-

Fixation: Fix brain tissue sections in a suitable fixative (e.g., 4% paraformaldehyde).

-

Hydration: Bring the sections to water through a descending series of ethanol concentrations.

-

Staining: Immerse the sections in a buffered Thionine solution (e.g., 0.1% Thionine in an acetate buffer, pH 4.5) for a specific time.

-

Differentiation: Differentiate the stained sections in a graded series of ethanol, often with the addition of a small amount of acetic acid, to remove excess stain and enhance the contrast between the Nissl bodies and the surrounding cytoplasm.

-

Dehydration and Mounting: Complete the dehydration in absolute ethanol, clear in xylene, and mount.

Molecular Interactions and Signaling Pathways

Interaction with DNA

Thionine is known to interact with double-stranded DNA primarily through intercalation. The planar, polycyclic aromatic structure of the Thionine molecule inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and electrostatic interactions between the cationic dye and the anionic phosphate (B84403) backbone of the DNA.

Caption: Thionine intercalation into the DNA double helix.

Photodynamic Therapy (PDT) Signaling Pathway

Thionine is an effective photosensitizer, meaning it can be excited by light to a higher energy state and then transfer that energy to molecular oxygen, generating reactive oxygen species (ROS) that are cytotoxic. This is the principle behind its use in photodynamic therapy.

Caption: Thionine-mediated photodynamic therapy signaling pathway.

Conclusion

From its discovery by Charles Lauth in 1876 to its contemporary applications in advanced biomedical research, Lauth's violet, or Thionine, has proven to be a remarkably versatile molecule. Its enduring legacy in histology is a testament to its efficacy as a stain, while its more recently explored photochemical properties have opened new avenues for therapeutic interventions. This technical guide has provided a comprehensive overview of the historical context, synthesis, experimental protocols, and molecular interactions of Thionine, offering a valuable resource for researchers and scientists seeking to leverage the unique properties of this classic dye in their own work. The continued study of Thionine and its derivatives promises to unveil further applications, solidifying its importance in the scientific landscape.

References

- 1. Photochemical Reaction with Thionin | Department of Chemistry | University of Washington [chem.washington.edu]

- 2. Absorption [Thionin] | AAT Bioquest [aatbio.com]

- 3. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring The “Two-Faced” Thionin Reaction | Chemical Education Xchange [chemedx.org]

- 5. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 6. Thionine - Wikipedia [en.wikipedia.org]

- 7. Buy Thionine | 581-64-6 | >90% [smolecule.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Redox Potential of Thionine

This technical guide provides a comprehensive overview of the redox potential of Thionine, a cationic thiazine (B8601807) dye with significant applications in electrochemistry, photochemistry, and biological staining. Understanding its electrochemical properties is critical for its use as a redox indicator, electron mediator in biosensors and microbial fuel cells, and as a photosensitizer in various chemical reactions.

Core Concepts of Thionine Redox Chemistry

Thionine (Th+) undergoes a reversible two-electron, two-proton reduction to its colorless form, Leucothionine (Leuco-ThH₂). This transformation is central to its function as a redox indicator and mediator. The overall redox reaction can be represented as:

Th⁺ + 2e⁻ + 2H⁺ ⇌ Leuco-ThH₂

The redox potential of this couple is pH-dependent. The intermediate state, a one-electron reduced radical species known as Semithionine (•ThH), is also a key participant, particularly in photoredox reactions.

Quantitative Redox Potential Data

The redox potential of Thionine is highly sensitive to the pH of the medium. The following tables summarize the key quantitative data available in the literature.

Table 1: Standard and pH-Dependent Redox Potentials of the Thionine/Leucothionine Couple

| Parameter | Potential (E) | Conditions | Reference Electrode | Citation |

| Standard Reduction Potential (E°) | +0.38 V | Standard Conditions | SHE | [1] |

| Formal Potential (E°') | +0.06 V | pH 7.0 | SHE | [2] |

| One-Electron Reduction Potential (E°') | +0.05 V | pH ~7 (forms Semithionine) | NHE |

Table 2: pH Dependence of the Thionine Redox Potential

| Parameter | Value | Description | Citation |

| Theoretical dE/dpH Slope | -59 mV/pH | For a 2e⁻/2H⁺ redox process | [3] |

| Experimental dE/dpH Slope | -50 mV/pH | Measured via differential pulse voltammetry on a modified electrode | [4] |

Redox Signaling and Reaction Mechanisms

The redox activity of Thionine is often coupled with other chemical species, most notably in the photoredox reaction with ferrous ions (Fe²⁺). This system demonstrates a light-induced electron transfer process.

A. Photoreduction of Thionine by Iron(II)

In an acidic solution, Thionine is reduced by Fe²⁺ ions when exposed to light.[5] The light excites Thionine to its triplet state (³Th⁺*), which is a powerful enough oxidant to accept an electron from Fe²⁺. This forms the Semithionine radical and Fe³⁺. The Semithionine radical then undergoes dismutation to regenerate Thionine and form the fully reduced Leucothionine.[6][7] When the light source is removed, the reverse reaction occurs spontaneously, with Leucothionine being re-oxidized by Fe³⁺, restoring the purple color of Thionine.[1]

Caption: Photochemical redox cycle of Thionine with Iron(II).

Experimental Protocols

Determining the redox potential of Thionine is typically achieved using electrochemical techniques such as cyclic voltammetry.

A. Protocol: Cyclic Voltammetry (CV) of Thionine

This protocol provides a general framework for analyzing the redox behavior of Thionine in an aqueous solution.[8]

1. Materials and Equipment:

-

Potentiostat with CV software

-

Three-electrode setup:

-

Working Electrode (WE): Glassy Carbon Electrode (GCE)

-

Reference Electrode (RE): Ag/AgCl (or Saturated Calomel Electrode)

-

Counter Electrode (CE): Platinum wire

-

-

Electrochemical cell

-

Thionine solution (e.g., 1 mM in a supporting electrolyte)

-

Supporting Electrolyte: e.g., 0.1 M H₂SO₄ or 0.1 M Phosphate Buffer Saline (PBS) at a specific pH

-

Inert gas (Nitrogen or Argon) for deoxygenation

-

Polishing materials for WE (e.g., alumina (B75360) slurries)

-

Deionized water and appropriate solvents for cleaning

2. Procedure:

-

Prepare the Working Electrode: Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate briefly in water and then ethanol (B145695) to remove any residual polishing material. Dry the electrode.

-

Assemble the Electrochemical Cell: Place the prepared supporting electrolyte (e.g., 10 mL of 0.1 M H₂SO₄) into the cell.

-

Deoxygenate the Solution: Purge the electrolyte with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of gas over the solution during the experiment.

-

Run a Blank Scan: Immerse the three electrodes into the cell. Run a background CV scan in the supporting electrolyte alone to ensure there are no interfering redox peaks in the potential window of interest.

-

Introduce Thionine: Add a known volume of Thionine stock solution to the cell to achieve the desired final concentration (e.g., 1 mM). Stir briefly and allow the solution to become quiescent.

-

Acquire the Cyclic Voltammogram:

-

Set the CV parameters. A typical starting point for Thionine is:

-

Initial Potential: +0.6 V (vs. Ag/AgCl)

-

Vertex Potential 1 (Switching Potential): -0.2 V (vs. Ag/AgCl)

-

Vertex Potential 2 (Final Potential): +0.6 V (vs. Ag/AgCl)

-

Scan Rate: 100 mV/s

-

-

Run the CV for 3-5 cycles to obtain a stable voltammogram.

-

-

Data Analysis:

-

Plot the current (I) versus the potential (E).

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

Analyze the peak separation (ΔEp = |Epa - Epc|). For a reversible two-electron process, ΔEp should be close to 29.5 mV.

-

Investigate the effect of scan rate (e.g., from 20 mV/s to 200 mV/s) to assess if the process is diffusion-controlled.

-

References

- 1. Exploring The “Two-Faced” Thionin Reaction | Chemical Education Xchange [chemedx.org]

- 2. Thionine - Wikipedia [en.wikipedia.org]

- 3. Effect of pH on the oxidation-reduction properties of thioredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. flinnsci.com [flinnsci.com]

- 6. Photoredox reactions of thionine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. Photoredox reactions of thionine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thionine Derivatives: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionine (also known as Lauth's violet) is a cationic phenothiazine (B1677639) dye renowned for its potent photosensitizing capabilities, distinct redox properties, and metachromatic staining characteristics. These features have established thionine and its derivatives as critical tools in diverse scientific fields, ranging from photodynamic therapy (PDT) and biosensing to biological staining. This technical guide provides a comprehensive overview of the fundamental physicochemical, photophysical, and electrochemical properties of thionine derivatives. It details their mechanisms of action, particularly in PDT, and offers standardized experimental protocols for their synthesis and characterization. Quantitative data are presented in tabular format for comparative analysis, and key processes are visualized through schematic diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Thionine and Its Derivatives

Thionine is a heterocyclic compound featuring a phenothiazine core structure.[1] Its derivatives are molecules based on this core, modified through the addition or alteration of functional groups. Common derivatives include methylated and ethylated forms such as Azure A, Azure B, and Methylene Blue, which arise from the progressive methylation of the two primary amine groups.[1][2] Other modifications, such as halogenation or polymerization, can further tune the molecule's properties for specific applications.[3][4][5][6] The unique electronic structure of the phenothiazine ring system imparts these compounds with their characteristic intense color, fluorescence, and electrochemical activity, making them valuable subjects of study and application.

Core Physicochemical Characteristics

The utility of thionine derivatives is rooted in their distinct chemical and physical properties.

-

Chemical Structure: The fundamental structure is the 3,7-diamino-5-phenothiazinium cation. Derivatization primarily occurs at the exocyclic amino groups, which significantly influences the molecule's electronic properties and steric profile.

-

Acid-Base Properties: Thionine acts as a weak base. In aqueous solutions, it exists predominantly as a blue-colored monocationic species at pH values below its pKa of approximately 8.[3] At higher pH, it can deprotonate to form a neutral, hydrophobic free base.[3]

-

Aggregation: In aqueous media, thionine derivatives are known to form aggregates, a process influenced by concentration and pH.[3] This aggregation can alter the photophysical properties, often leading to a blue-shift in the absorption spectrum.

-

Redox Behavior: A defining characteristic of thionine is its reversible redox transformation. The oxidized form is an intense blue, while its reduced form, leucothionine, is colorless.[1][3] This property is central to its function as a redox indicator and mediator.

Photophysical and Electrochemical Properties

The interaction of thionine derivatives with light and electric fields underpins their most significant applications.

Photophysical Properties

Thionine and its derivatives are potent photosensitizers, meaning they can absorb light energy and transfer it to other molecules, primarily molecular oxygen.

-

Absorption and Emission: The monomeric form of thionine in aqueous solution exhibits a strong absorption maximum (λ_max) around 599-603 nm.[3][7] Upon excitation, it can relax by emitting light (fluorescence).

-

Intersystem Crossing and Singlet Oxygen Generation: After absorbing a photon, the excited singlet state of thionine can undergo intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy.[8][9] The efficiency of this process is a critical parameter for PDT applications.

Electrochemical Properties

The ability of thionine to reversibly accept and donate electrons is fundamental to its use in electrochemical systems.

-

Redox Potential: Thionine is a pH-dependent redox indicator with a standard redox potential (E⁰) of +0.06 V at pH 7.0.[1]

-

Electropolymerization: Thionine can be electrochemically polymerized onto electrode surfaces to form a stable, electroactive film known as polythionine.[4][5][6] These films have demonstrated good electrochemical reversibility, stability, and fast charge transfer capabilities, making them suitable for developing biosensors and other electrochemical devices.[4][6]

Quantitative Data Summary

For ease of comparison, the key photophysical and electrochemical properties of thionine are summarized below.

Table 1: Photophysical Properties of Thionine

| Property | Value | Medium | Reference |

| Absorption Maximum (λ_max) | 599 nm | Aqueous Solution (pH < 8) | [3] |

| Absorption Maximum (λ_max) | 593 - 603 nm | Acidified Water | [7] |

| Triplet-Triplet Absorption | 770 - 800 nm | Reverse Micelles | [3] |

Table 2: Electrochemical Properties of Thionine

| Property | Value | Conditions | Reference |

| Standard Redox Potential (E⁰) | +0.06 V | vs. SHE at pH 7.0 | [1] |

| Apparent Electron Transfer Rate Constant (k_s) | ~0.02 s⁻¹ | Adsorbed on Gold Electrode (pH 5-9) | [10] |

Key Applications and Mechanisms of Action

Photodynamic Therapy (PDT)

PDT is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic species that destroy malignant cells.[9][11]

Mechanism of Action: The anti-tumor effects of PDT are multifactorial and include:

-

Direct Tumor Cell Killing: Singlet oxygen and other reactive oxygen species (ROS) generated during PDT induce cellular damage, leading to apoptosis or necrosis.[12]

-

Vascular Damage: PDT can severely damage the tumor-associated vasculature, leading to vessel constriction, thrombosis, and vascular leakage. This shuts down the supply of oxygen and nutrients, causing tumor infarction.[12]

-

Immune System Activation: The acute inflammation caused by PDT can stimulate a robust immune response against tumor cells, contributing to long-term tumor control.[12]

The process begins with the absorption of a photon by the photosensitizer (PS), followed by energy transfer to molecular oxygen, as illustrated below.

Caption: General mechanism of Type II photodynamic therapy.

Biological Staining

Thionine is a classic metachromatic dye, meaning it can stain different cellular components in different colors. It is widely used in histology to stain acidic components, such as mucopolysaccharides and the Nissl substance in neurons.[1][13] The degree of methylation of the thionine core correlates with its staining properties; as methylation increases (from thionine to Methylene Blue), the staining shifts from red/violet to blue/green.[2]

Caption: Relationship of thionine to its methylated derivatives.

Redox Mediation in Biosensors

The stable and reversible redox activity of thionine allows it to act as an effective electron shuttle (mediator) between a biological recognition element (e.g., an enzyme) and an electrode surface. This has been exploited in the development of biosensors for various analytes, including glucose, hydrogen peroxide, and dopamine.[6][14] Thionine-graphene nanocomposites have also been shown to significantly enhance the current density and sensitivity of electrodes for biosensing applications.[15]

Experimental Protocols

Synthesis of N,N,N',N'-tetra-(β-hydroxyethyl)-thionine

This protocol is adapted from methods described for synthesizing thionine derivatives.

Materials:

-

N,N,N',N'-tetra-(β-hydroxyethyl)-p-phenylenediamine sulfate (B86663)

-

Sodium sulfide (B99878) (Na₂S·9H₂O)

-

Ferric chloride (FeCl₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Activated carbon

-

Ethanol (B145695), Dioxane

Procedure:

-

Oxidative Coupling: Dissolve N,N,N',N'-tetra-(β-hydroxyethyl)-p-phenylenediamine sulfate in an acidic aqueous solution.

-

Thiosulfonation: Add an aqueous solution of sodium sulfide to the reaction mixture.

-

Cyclization/Oxidation: Immediately follow with the addition of an aqueous ferric chloride solution to induce oxidative cyclization, forming the blue thionine derivative.

-

Purification: The crude product solution is treated with activated carbon to adsorb the dye. The dye is then eluted from the carbon using a solvent mixture such as ethanol/dioxane.

-

Isolation: The eluent is concentrated, and the product is precipitated or crystallized. The final product can be purified by recrystallization from a suitable solvent like glacial acetic acid.

Disclaimer: This is a generalized protocol. Researchers should consult specific literature and ensure all appropriate safety precautions are taken.

Electrochemical Characterization by Cyclic Voltammetry (CV)

This protocol outlines the basic steps for analyzing the redox properties of a thionine derivative.

Materials & Equipment:

-

Potentiostat with a three-electrode cell setup (Working Electrode: e.g., Glassy Carbon or Gold; Reference Electrode: e.g., Ag/AgCl; Counter Electrode: e.g., Platinum wire)

-

Thionine solution (e.g., 1 mM in a suitable buffer)

-

Supporting electrolyte (e.g., 0.1 M KCl or phosphate-buffered saline, PBS)

-

Polishing materials (alumina slurry) for the working electrode

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, then sonicate in deionized water and ethanol to remove residual particles.

-

Cell Assembly: Assemble the three-electrode cell containing the thionine solution with the supporting electrolyte. De-aerate the solution by bubbling with inert gas (e.g., N₂ or Ar) for 10-15 minutes.

-

CV Measurement: Connect the electrodes to the potentiostat. Scan the potential over a range that brackets the expected redox potential of thionine (e.g., from -0.4 V to +0.4 V vs. Ag/AgCl).

-

Data Acquisition: Record the current response as a function of the applied potential. A typical cyclic voltammogram for thionine will show a pair of well-defined anodic and cathodic peaks corresponding to its oxidation and reduction.

-

Analysis: From the voltammogram, determine the formal potential (E⁰'), peak separation (ΔEp), and peak currents (Ipa, Ipc).

Caption: Experimental workflow for cyclic voltammetry analysis.

Conclusion

Thionine and its derivatives represent a versatile class of phenothiazine compounds with a rich history and a promising future. Their well-characterized photophysical, electrochemical, and biological properties make them indispensable tools in medicine and analytical science. A thorough understanding of their core characteristics, as outlined in this guide, is essential for leveraging their full potential in developing next-generation photodynamic therapies, highly sensitive biosensors, and advanced diagnostic agents. Continued research into novel derivatives will undoubtedly expand their applications and solidify their importance in the scientific community.

References

- 1. Thionine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. cdmf.org.br [cdmf.org.br]

- 6. researchgate.net [researchgate.net]

- 7. 78338-22-4 CAS | THIONIN (ACETATE) | Redox Indicators | Article No. 06280 [lobachemie.com]

- 8. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 12. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thionine | 581-64-6 [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. electroactmater.com [electroactmater.com]

A Comparative Analysis of the Solubility Profiles of Thionine Acetate and Thionine Chloride for Research and Drug Development Applications

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionine, a cationic phenothiazine (B1677639) dye, is utilized in a range of biomedical applications, from histological staining to photodynamic therapy and as a redox mediator. The solubility of thionine salts is a critical determinant of their efficacy and applicability in these diverse fields. This technical guide provides a comprehensive comparison of the solubility of two common salt forms, thionine acetate (B1210297) and thionine chloride. This document collates quantitative solubility data, details standardized experimental protocols for solubility determination, and presents key biological and experimental workflows in which these compounds are employed.

Introduction

Thionine (7-amino-3H-phenothiazin-3-iminium) is a metachromatic dye with a planar tricyclic structure that facilitates its intercalation into biological macromolecules and participation in redox reactions. It is commercially available in various salt forms, with the chloride and acetate salts being the most prevalent. The choice between these salts for a specific application is often dictated by their physicochemical properties, most notably their solubility in aqueous and organic media. This guide aims to provide researchers and drug development professionals with a detailed comparative analysis of the solubility of thionine acetate and thionine chloride, thereby enabling an informed selection for their specific research needs.

Quantitative Solubility Data

The solubility of thionine acetate and thionine chloride has been reported in various solvents. The following tables summarize the available quantitative data to facilitate a direct comparison. It is important to note that experimental conditions, such as temperature and pH, can significantly influence solubility.

Table 1: Solubility in Aqueous and Organic Solvents

| Solvent | Thionine Acetate | Thionine Chloride | Temperature (°C) |

| Water | 1 - 2.5 g/L[1] | 2.5 g/L[2] | 25 |

| DMSO | 20 - 41.67 g/L[1][3][4] | Soluble[2] | Not Specified |

| Ethanol (B145695) | Insoluble | Extremely limited solubility / Insoluble[2] | Not Specified |

| Methanol | No quantitative data available | No quantitative data available | Not Specified |

| Acetone | No quantitative data available | Limited solubility[2] | Not Specified |

| Acetic Acid:Water (1:1) | 1 g/L | No quantitative data available | 25 |

Note on Aqueous Solubility of Thionine Acetate: There are conflicting reports regarding the aqueous solubility of thionine acetate. While some sources indicate a solubility similar to thionine chloride (~2.5 g/L), others report a lower value of 1 g/L[1]. Furthermore, some qualitative descriptions suggest that thionine acetate is "much more soluble in water...than the chloride," with a potential solubility greater than 30 mg/mL[5]. This discrepancy may arise from differences in the purity of the compounds used, the crystalline form, and the experimental conditions for solubility determination. Researchers should, therefore, exercise caution and ideally determine the solubility for their specific lot and application.

Experimental Protocols

Accurate determination of solubility is crucial for the successful design of experiments and formulation of drug products. The following section details a standardized protocol for determining the solubility of thionine salts, based on the OECD Guideline 105 (Flask Method), which is suitable for substances with solubilities above 10 mg/L.

OECD 105 Flask Method for Solubility Determination

This method involves the equilibration of a supersaturated solution of the test substance in a solvent at a constant temperature, followed by the quantification of the dissolved substance.

Materials:

-

Thionine acetate or thionine chloride

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Filter membranes (e.g., 0.45 µm PTFE or equivalent)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of the thionine salt to a known volume of the solvent in a sealable flask. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach a plateau in concentration (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the solid from the liquid phase, centrifuge the sample at a controlled temperature. Alternatively, filtration can be used, ensuring that the filter does not adsorb the solute.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Prepare a series of dilutions of this solution. Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for thionine (around 598-602 nm).

-

Calculation: Create a calibration curve using standard solutions of known thionine salt concentrations. Use the absorbance of the diluted saturated solution to determine its concentration from the calibration curve. Calculate the solubility in g/L or other desired units, taking into account the dilution factor.

Visualization of Experimental Workflows and Signaling Pathways

Thionine and its salts are integral to various biological techniques and therapeutic strategies. The following diagrams, generated using the DOT language, illustrate key workflows and proposed mechanisms of action.

Nissl Staining Experimental Workflow

Nissl staining is a common histological method for visualizing the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons. Thionine is a classic dye used for this purpose due to its ability to bind to the acidic components of the Nissl bodies.

Proposed Signaling Pathway for Thionine-Mediated Photodynamic Therapy (PDT)

In photodynamic therapy, a photosensitizer like thionine is administered and then activated by light of a specific wavelength. This activation leads to the production of reactive oxygen species (ROS), which induce cell death in the target tissue, such as a tumor.

Thionine as a Redox Mediator in a Biosensor System

Thionine can act as a redox mediator, facilitating electron transfer between a biological recognition element (e.g., an enzyme) and an electrode surface in a biosensor.

Conclusion

The selection of an appropriate salt form of thionine is a critical consideration for its successful application in research and drug development. Thionine chloride exhibits a consistent aqueous solubility of approximately 2.5 g/L. In contrast, the reported aqueous solubility of thionine acetate varies, with values ranging from 1 to 2.5 g/L, and some qualitative evidence suggesting potentially higher solubility. Both salts demonstrate poor solubility in ethanol and limited solubility in acetone, while being soluble in DMSO.

The provided experimental protocol for solubility determination offers a standardized approach for researchers to ascertain the solubility of their specific thionine salt under their experimental conditions. The visualized workflows for Nissl staining, photodynamic therapy, and redox mediation illustrate the practical applications and mechanistic underpinnings of thionine's utility. This in-depth guide serves as a valuable resource for scientists and developers, enabling a more informed and effective use of thionine acetate and thionine chloride in their work.

References

Basic principles of Thionine in biological staining

An In-depth Technical Guide to the Core Principles of Thionine in Biological Staining

Abstract

Thionine is a cationic thiazine (B8601807) dye renowned for its metachromatic properties, making it an invaluable tool in biological staining. This guide delves into the fundamental principles of Thionine, covering its chemical and physical characteristics, mechanism of action, and key applications in research. We provide a comprehensive overview of its use in neurological studies for Nissl substance staining and in immunology for the identification of mast cells. This document also includes structured quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction